molecular formula C8H7BrFNO3 B063675 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene CAS No. 191602-70-7

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene

Cat. No.: B063675
CAS No.: 191602-70-7
M. Wt: 264.05 g/mol
InChI Key: WLIJZCGEPZWGEW-UHFFFAOYSA-N
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Description

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is an organic compound with the molecular formula C8H7BrFNO3 It is a derivative of benzene, substituted with bromine, fluoroethoxy, and nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene typically involves the following steps:

    Nitration: The introduction of a nitro group to the benzene ring is achieved through nitration. This involves treating benzene with a mixture of concentrated nitric acid and sulfuric acid.

    Bromination: The nitrobenzene derivative is then subjected to bromination using bromine in the presence of a catalyst such as iron or aluminum bromide.

    Fluoroethoxylation: The final step involves the introduction of the fluoroethoxy group. This can be achieved by reacting the brominated nitrobenzene with 2-fluoroethanol in the presence of a base such as potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and precise control of reaction conditions such as temperature, pressure, and reagent concentrations are crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

    Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

    Substitution: Derivatives with different functional groups replacing the bromine atom.

    Reduction: 2-Amino-1-(2-fluoro-ethoxy)-4-nitro-benzene.

    Oxidation: Compounds with oxidized ethoxy groups, such as aldehydes or carboxylic acids.

Scientific Research Applications

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential interactions with biological macromolecules.

    Medicine: Explored for its potential pharmacological properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The presence of the nitro group suggests potential activity as an electron acceptor, while the fluoroethoxy group may influence its lipophilicity and membrane permeability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-1-ethoxy-4-trifluoromethyl-benzene
  • 2-Bromo-1-(2-chloro-ethoxy)-4-nitro-benzene
  • 2-Bromo-1-(2-methoxy-ethoxy)-4-nitro-benzene

Uniqueness

2-Bromo-1-(2-fluoro-ethoxy)-4-nitro-benzene is unique due to the presence of the fluoroethoxy group, which imparts distinct chemical and physical properties compared to its analogs. The combination of bromine, nitro, and fluoroethoxy groups makes it a versatile compound for various chemical transformations and applications.

Properties

IUPAC Name

2-bromo-1-(2-fluoroethoxy)-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7BrFNO3/c9-7-5-6(11(12)13)1-2-8(7)14-4-3-10/h1-2,5H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLIJZCGEPZWGEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1[N+](=O)[O-])Br)OCCF
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90590142
Record name 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

191602-70-7
Record name 2-Bromo-1-(2-fluoroethoxy)-4-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90590142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a cooled (-78° C.) suspension of 3-Bromo-4-(2-hydroxy)ethoxy nitrobenzene (7.9 g, 30 mmol) in dichoromethane (80 ml) was added diethylaminosulphur trifluoride (3.88 ml, 31.5 mmol). The solution was stirred at ambient temperature for 2 hours, then quenched by the dropwise addition of water (100 ml). The organic layer was separated, washed with brine (100 ml), dried (MgSO4), and evaporated in vacuo. Purification on silica, eluting with 15%-20% ethyl acetate in hexane afforded the title compound as a yellow oil (1.2 g, 15%). 1H NMR (250 MHz, CDCl3) δ 4.35 (1H, dd, J=4.1 Hz, J=2.4 Hz), 4.45 (1H, dd, J=2.4 Hz, J=4.1 Hz), 4.75 (1H, dd, J=4 Hz, J=5.8 Hz), 4.95 (1H, dd, J=4 Hz, J=5.8 Hz), 6.98 (1H, d, J=9.1 Hz), 8.21 (1H, dd, J=2.7 Hz, J=9 Hz).
Name
3-Bromo-4-(2-hydroxy)ethoxy nitrobenzene
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
3.88 mL
Type
reactant
Reaction Step Two
Yield
15%

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